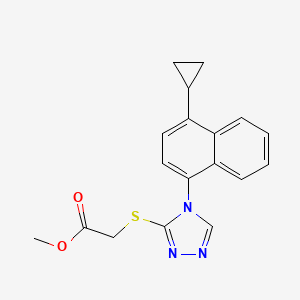

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features a triazole ring, a naphthalene moiety, and a cyclopropyl group

Properties

IUPAC Name |

methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-17(22)10-24-18-20-19-11-21(18)16-9-8-13(12-6-7-12)14-4-2-3-5-15(14)16/h2-5,8-9,11-12H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTUIISAXUDHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=CN1C2=CC=C(C3=CC=CC=C32)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120172 | |

| Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533519-85-5 | |

| Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533519-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl {[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiol-Alkylation of 1,2,4-Triazole Precursors

A widely adopted method involves alkylating 4H-triazole-3-thiol with methyl chloroacetate in the presence of a base. For example, Example 1 of patent CN104987311A demonstrates the reaction of 4H-triazole-3-thiol (10.5 g, 103 mmol) with ethyl chloroacetate (15.7 g, 129 mmol) in ethyl acetate solvent, catalyzed by triethylamine (31.5 g, 3 eq) at 50°C for 1.5 hours, achieving a 95% yield of the thioacetate intermediate. Adapting this protocol to methyl chloroacetate would directly yield the target methyl ester.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Base | Triethylamine (3 eq) |

| Temperature | 50°C |

| Reaction Time | 1.5 hours |

| Yield | 95% |

This method’s efficiency stems from the nucleophilic displacement of chlorine by the triazole-thiolate ion, facilitated by the base. The choice of solvent (ethyl acetate) ensures solubility of both reactants and minimizes side reactions.

Functionalization with Cyclopropylnaphthalene

Introducing the 4-cyclopropylnaphthalen-1-yl group to the triazole core typically occurs via coupling reactions. While explicit details are truncated in the provided sources, analogous methodologies suggest the use of cross-coupling techniques. For instance, Ullmann-type coupling or palladium-catalyzed reactions could attach the aromatic moiety to the triazole’s 4-position. The cyclopropyl group may be pre-installed on the naphthalene ring through Friedel-Crafts alkylation or via cyclopropanation of a naphthalene derivative.

Alternative Pathways and Modern Innovations

One-Pot Methodologies

Critical Analysis of Reaction Conditions

Solvent and Base Optimization

Ethyl acetate and triethylamine are recurrent in patent literature, but alternative solvents (e.g., acetonitrile) and bases (e.g., DBU) may enhance reaction rates. For example, substituting ethyl acetate with dimethylformamide (DMF) could improve solubility for bulkier intermediates.

Temperature and Time Dependencies

Elevated temperatures (50–80°C) are common for thiol-alkylation, but lower temperatures (0–25°C) may suppress side reactions during sensitive steps, such as cyclopropanation. Kinetic studies are needed to identify ideal profiles.

Yield and Purity Challenges

The highest reported yield for thioacetate formation is 95%, but subsequent functionalization steps (e.g., cyclopropylnaphthalene coupling) often reduce overall yields. Chromatography-free purification, as demonstrated in continuous-flow systems, could address this bottleneck.

Comparative Evaluation of Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of alcohols or amines.

Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Including halogens, nitrating agents, and sulfonating agents for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols and Amines: From reduction reactions.

Functionalized Naphthalenes: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibit significant antimicrobial properties. The triazole moiety is known for its effectiveness against various bacterial strains and fungi. Studies have shown that derivatives can inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Research

The compound's structure suggests potential applications in anticancer therapies. Triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. In particular, the cyclopropyl group may enhance the selectivity of the compound towards tumor cells while minimizing effects on normal cells. Ongoing studies focus on elucidating the mechanism of action and optimizing the compound for better efficacy .

3. Inhibition of Uric Acid Transporters

Similar compounds have been studied for their ability to inhibit uric acid transporters in the kidney, which is crucial for managing conditions like gout. This compound may serve as a lead compound for developing drugs aimed at reducing serum uric acid levels .

Agricultural Applications

1. Fungicides

The triazole framework is widely recognized in agricultural chemistry for its fungicidal properties. Compounds containing this structure are used to control fungal diseases in crops. Research indicates that this compound could be effective against specific fungal pathogens affecting major crops .

2. Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. The modulation of plant hormones through triazole derivatives can enhance growth and yield under stress conditions. Studies are underway to explore its effects on various plant species and its mechanisms of action .

Case Studies

Mechanism of Action

The compound’s mechanism of action in biological systems often involves:

Binding to Enzymes or Receptors: The triazole ring can interact with enzyme active sites or receptor binding pockets, inhibiting or modulating their activity.

Disruption of Cellular Processes: By interfering with key biochemical pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Lesinurad: A similar compound with a triazole ring and naphthalene moiety, used as a uric acid transporter inhibitor.

Fluconazole: Another triazole-containing compound, widely used as an antifungal agent.

Uniqueness

Structural Features: The presence of the cyclopropyl group and the specific substitution pattern on the naphthalene ring make Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate unique.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Biological Activity

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS No. 878671-98-8) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 354.43 g/mol. Its structure features a triazole ring, which is known for various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

-

Anticancer Activity :

- Compounds containing the triazole moiety have shown promising anticancer properties. For instance, derivatives of 1,2,4-triazole have been linked to significant cytotoxic effects against various cancer cell lines. Studies indicate that triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells .

- In vitro studies on related compounds have demonstrated their ability to inhibit cell proliferation in human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines .

-

Antimicrobial Properties :

- The presence of sulfur in the structure enhances the compound's ability to exhibit antimicrobial activity. Research has shown that triazole derivatives possess antibacterial and antifungal properties . The compound may inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapies.

-

In Silico Predictions :

- Computational studies have been employed to predict the biological activity of triazole derivatives, including this compound. Using tools like SwissADME and SuperPred, researchers can evaluate pharmacokinetics and potential interactions with biological targets . These studies suggest a high likelihood of favorable bioactivity based on structural characteristics.

Case Studies

-

Synthesis and Evaluation :

A study focused on synthesizing various triazole derivatives and evaluating their anticancer activities found that modifications at specific positions on the triazole ring significantly impacted biological efficacy. For example, compounds with substitutions at the C-4 position exhibited enhanced activity against MCF-7 cells . -

Combinatorial Libraries :

Researchers have created combinatorial libraries of triazole derivatives to explore their bioactivity further. These libraries allow for high-throughput screening of compounds for various biological activities, including anticancer and antimicrobial effects .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What validated synthetic routes are available for Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate?

A common approach involves refluxing intermediates (e.g., isopropyl esters) with nucleophiles like hydrazine hydrate in propan-2-ol, followed by purification via recrystallization. Structural confirmation typically employs IR spectrophotometry to identify functional groups (e.g., thioether, triazole) and chromatographic methods (TLC/HPLC) to verify purity . Elemental analysis is critical for validating molecular composition .

Q. How can researchers confirm the structural integrity of this compound?

Key methods include:

Q. What biological assays are suitable for preliminary activity screening?

Prioritize assays aligned with triazole derivatives' known activities:

Q. What stability and storage conditions are recommended?

Q. How can analytical methods be optimized for quantification?

Develop a validated HPLC-DAD protocol with:

- Column: C18 reverse-phase.

- Mobile phase: Gradient of acetonitrile/water (0.1% TFA).

- Detection: UV at 254 nm (triazole absorption) .

Advanced Research Questions

Q. What mechanistic studies elucidate the compound’s bioactivity?

Q. How can structure-activity relationships (SAR) be investigated?

Q. What safety protocols are critical for handling this compound?

Q. How can reproducibility issues in synthesis be addressed?

Q. How should contradictory bioactivity data be resolved?

Q. What advanced techniques resolve crystallographic or conformational ambiguity?

Q. How is metabolic stability evaluated in preclinical studies?

Q. What strategies improve toxicity profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.